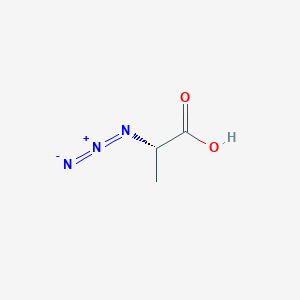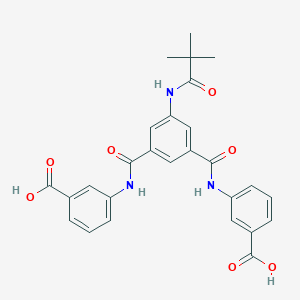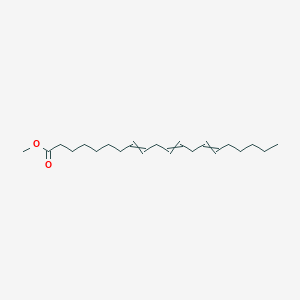
4,4'-Dimethyl-5,5'-bithiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyl-5,5’-bithiazole is an organic compound that belongs to the bithiazole family. Bithiazoles are heterocyclic compounds containing two thiazole rings. The 4,4’-dimethyl substitution refers to the presence of methyl groups at the 4 and 4’ positions on the bithiazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4’-Dimethyl-5,5’-bithiazole can be synthesized through a condensation reaction involving 3,4-diaminobenzophenone and 2,3-butanedione monoxime . The reaction typically occurs in an ethanol solution, leading to the formation of the bithiazole ring system. Another method involves the reaction of 2,5-dibromo-3,4-hexandione with thiourea in ethanol, resulting in the formation of 2,2’-diamino-5,5’-dimethyl-4,4’-bithiazolium nitrate .
Industrial Production Methods: While specific industrial production methods for 4,4’-dimethyl-5,5’-bithiazole are not extensively documented, large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity. This could include refining reaction conditions, such as temperature, solvent choice, and reaction time, to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dimethyl-5,5’-bithiazole undergoes various chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with metals such as zinc and silver
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetic acid.
Coordination: Metal salts like zinc nitrate and silver nitrate in ethanol.
Major Products:
Applications De Recherche Scientifique
4,4’-Dimethyl-5,5’-bithiazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-dimethyl-5,5’-bithiazole, particularly in its role as a ligand, involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and photophysical effects . In biological systems, the bithiazole moiety’s ability to cleave DNA is attributed to its interaction with the DNA double helix, leading to strand breaks and inhibition of DNA replication .
Comparaison Avec Des Composés Similaires
- 2,2’-Dichloro-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-diamino-4,4’-bithiazole
Comparison: 4,4’-Dimethyl-5,5’-bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. Compared to other bithiazole derivatives, it may exhibit different electronic properties and coordination abilities, making it suitable for specific applications in coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C8H8N2S2 |
|---|---|
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
4-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-5-7(11-3-9-5)8-6(2)10-4-12-8/h3-4H,1-2H3 |
Clé InChI |
SHEGKALXZQYPKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=C(N=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)


![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)


![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)



![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)

